molecular formula C15H18N2O4 B6172919 methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate CAS No. 2694057-04-8

methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate

Cat. No.: B6172919
CAS No.: 2694057-04-8
M. Wt: 290.31 g/mol
InChI Key: XXDFNNZLDGGOSI-LBPRGKRZSA-N
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Description

Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and ester functionality.

Preparation Methods

The synthesis of methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Benzyl Substitution: The benzyl group is introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the piperazine derivative to form the methyl ester.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester functionality, leading to the formation of different derivatives.

Scientific Research Applications

Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate involves its interaction with specific molecular targets. The benzyl group and ester functionality play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate can be compared with other similar compounds, such as:

    Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]butanoate: Similar structure but with a butanoate ester.

    Ethyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate: Similar structure but with an ethyl ester.

    Methyl 3-[(2S)-4-phenyl-3,6-dioxopiperazin-2-yl]propanoate: Similar structure but with a phenyl group instead of a benzyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

CAS No.

2694057-04-8

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate

InChI

InChI=1S/C15H18N2O4/c1-21-14(19)8-7-12-15(20)17(10-13(18)16-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,18)/t12-/m0/s1

InChI Key

XXDFNNZLDGGOSI-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)CC[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2

Canonical SMILES

COC(=O)CCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2

Purity

95

Origin of Product

United States

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